molecular formula C22H21N3OS B3922009 3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone

3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone

Cat. No. B3922009
M. Wt: 375.5 g/mol
InChI Key: QMRILPKTKJOGRE-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone, also known as BBTS, is a compound that has been extensively studied in scientific research for its potential applications in various fields. BBTS is a thiosemicarbazone derivative that displays a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival. The inhibition of these enzymes and signaling pathways may contribute to the anticancer, antiviral, and antibacterial properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, this compound has been shown to inhibit the activity of various enzymes and signaling pathways, which may contribute to its biological activity.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been extensively studied, making it a readily available compound for research. Additionally, this compound has shown promising results in various fields of research, including cancer therapy, antiviral therapy, and antibacterial therapy. However, this compound has limitations as well. The compound has not been extensively studied in vivo, and its toxicity profile is not fully understood. Additionally, the compound may have limited solubility in aqueous solutions, making it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone. One area of research could focus on the in vivo toxicity profile of the compound. Another area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, future research could focus on the development of this compound derivatives with improved biological activity. Overall, this compound has shown promising results in various fields of research, and further study of the compound could lead to the development of new therapies for cancer, viral infections, and bacterial infections.

Scientific Research Applications

3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer, viral infections, and bacterial infections. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. The compound has also been shown to inhibit the replication of various viruses, including HIV, making it a potential antiviral agent. Additionally, this compound has been shown to exhibit antibacterial properties, making it a potential candidate for the treatment of bacterial infections.

properties

IUPAC Name

1-benzyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c27-22(23-15-18-8-3-1-4-9-18)25-24-16-20-12-7-13-21(14-20)26-17-19-10-5-2-6-11-19/h1-14,16H,15,17H2,(H2,23,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRILPKTKJOGRE-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone
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3-(benzyloxy)benzaldehyde N-benzylthiosemicarbazone
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